molecular formula C21H18FN3O3S2 B14123254 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B14123254
M. Wt: 443.5 g/mol
InChI Key: PGBLTNWQVGADKT-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrimidine ring, and a fluoro-substituted phenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by cyclization reactions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The fluoro-substituted phenyl group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the pyrimidine ring contributes to its biological activity. The fluoro-substituted phenyl group further enhances its binding affinity and selectivity for specific targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H18FN3O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C21H18FN3O3S2/c1-13-11-14(22)4-5-16(13)23-18(26)12-25-17-7-10-30-19(17)20(27)24(21(25)28)8-6-15-3-2-9-29-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26)

InChI Key

PGBLTNWQVGADKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

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